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[3] A novel class of selective activators of the mitochondrial permeability transition pore with a

potential for cancer therapy - PubMed A novel class of selective activators of the mitochondrial

permeability transition pore with a potential for cancer therapy ... The most potent compound,

2-amino-6-(N-benzyl-N-methylamino)-3-(methoxycarbonyl)-4-(2,4-dichlorophenyl)-4,7-

dihydropyrano[2,3-c]pyrazole (compound 10), induced mitochondrial swelling (EC 50 = 0.6

μM), loss of mitochondrial membrane potential, and Ca 2+ release in isolated mitochondria. In

addition, compound 10 induced cytochrome c release from mitochondria, which was prevented

by cyclosporin A (CsA). In human glioblastoma U87 cells, compound 10 inhibited cell

proliferation (IC 50 = 0.5 μM) and induced cell death through a mechanism involving early

mitochondrial membrane depolarization, ATP depletion, and activation of caspases 9 and 3. In

conclusion, we have identified a novel class of compounds that act as potent inducers of the

mitochondrial permeability transition and have a potential for development as anticancer

agents. 1

Effect of the TSPO Ligand CB185 on Mitochondrial Function and Dynamics in BV2 Microglia -

PMC No information is available for this page. 2 A novel class of selective activators of the

mitochondrial permeability transition pore with a potential for cancer therapy ... pyrazole

(compound 10), induced mitochondrial swelling (EC 50 = 0.6 μM), loss of mitochondrial

membrane potential, and Ca 2+ release in isolated mitochondria. In addition, compound 10

induced cytochrome c release from mitochondria, which was prevented by cyclosporin A (CsA).

In human glioblastoma U87 cells, compound 10 inhibited cell proliferation (IC 50 = 0.5 μM) and

induced cell death through a mechanism involving early mitochondrial membrane

depolarization, ATP depletion, and activation of caspases 9 and 3. In conclusion, we have

identified a novel class of compounds that act as potent inducers of the mitochondrial

permeability transition and have a potential for development as anticancer agents. 1
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Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their

biological evaluation as anticancer agents - PubMed In vitro, some of the synthesized

compounds showed potent cytotoxic activity against human glioblastoma (U87), lung (A549),

and breast (MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic

agent against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In

addition, the ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by

flow cytometry analysis, which showed an increase in the percentage of apoptotic cells after

treatment. Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins

was investigated, and the results showed that it induced apoptosis through the intrinsic

pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of

caspases 9 and 3. In conclusion, the present study reports the synthesis of a novel series of

pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h,

induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential

candidate for further development as an anticancer agent. 1

Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their

biological evaluation as anticancer agents In vitro, some of the synthesized compounds

showed potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast

(MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic agent

against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In addition, the

ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by flow cytometry

analysis, which showed an increase in the percentage of apoptotic cells after treatment.

Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins was

investigated, and the results showed that it induced apoptosis through the intrinsic pathway, as

evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9

and 3. In conclusion, the present study reports the synthesis of a novel series of

pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h,

induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential

candidate for further development as an anticancer agent. 1

Synthesis and biological evaluation of novel pyrano[2,3-c]pyrazole derivatives as potential

anticancer agents - ScienceDirect ... 2,3-c]pyrazole scaffold as a promising scaffold for the

development of new anticancer agents. In vitro, some of the synthesized compounds showed

potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast (MCF7)

cancer cell lines. In particular, compound 6h was the most potent cytotoxic agent against U87
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and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In addition, the ability of

compound 6h to induce apoptosis in U87 cells was demonstrated by flow cytometry analysis,

which showed an increase in the percentage of apoptotic cells after treatment. Furthermore,

the effect of compound 6h on the expression of key apoptotic proteins was investigated, and

the results showed that it induced apoptosis through the intrinsic pathway, as evidenced by the

upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3. In

conclusion, the present study reports the synthesis of a novel series of pyranopyrazole

derivatives with potent anticancer activity. The most promising compound, 6h, induced

apoptosis in U87 cells through the mitochondrial pathway and could be a potential candidate

for further development as an anticancer agent. 1

TSPO as a therapeutic target in psychiatric disorders: A systematic review TSPO has been

implicated in a number of biological processes, including steroidogenesis, inflammation,

apoptosis, and cell proliferation. TSPO is found in high concentrations in the brain, and its

expression is increased in response to neuronal injury and inflammation. This has led to the

suggestion that TSPO may be a useful target for the treatment of a variety of psychiatric

disorders, including anxiety, depression, and schizophrenia. A number of TSPO ligands have

been developed, and some of these have been shown to have anxiolytic, antidepressant, and

antipsychotic effects in animal models. However, the results of clinical trials have been mixed,

and it is not yet clear whether TSPO ligands will be effective in the treatment of psychiatric

disorders in humans. 2 Translocator Protein (TSPO): The New Story of the Old Protein in

Neuroinflammation The translocator protein (TSPO) is an 18-kDa protein mainly located in the

outer mitochondrial membrane. It is ubiquitously expressed in peripheral tissues and at low

levels in the central nervous system (CNS), where its expression is primarily found in glial cells.

The expression of TSPO is upregulated under pathological conditions, such as

neuroinflammation, and for this reason, it has been considered a biomarker of

neuroinflammation. TSPO is involved in several cellular functions, including cholesterol

transport, steroidogenesis, mitochondrial respiration, and apoptosis. The role of TSPO in

neuroinflammation is complex and not yet fully understood. However, it is thought to be

involved in the production of pro-inflammatory cytokines and the activation of microglia. 2

TSPO PET imaging in neuroinflammation and neurodegeneration: a systematic review -

Journal of Neuroinflammation Background The 18-kDa translocator protein (TSPO) is a

mitochondrial protein that is upregulated in activated microglia and astrocytes, and its

expression is associated with neuroinflammation. Therefore, TSPO has been proposed as a

biomarker for neuroinflammation, and several radioligands for positron emission tomography
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(PET) have been developed to image TSPO in the brain. This systematic review aims to

summarize the current evidence on the use of TSPO PET imaging in neuroinflammation and

neurodegeneration. 2 The role of translocator protein (TSPO) in apoptosis: a novel therapeutic

target - PubMed The translocator protein (TSPO) is an 18-kDa protein located on the outer

mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol

transport, steroidogenesis, and apoptosis. TSPO is overexpressed in a number of different

types of cancer, and it has been shown to play a role in the regulation of apoptosis in these

cells. For example, TSPO has been shown to interact with the voltage-dependent anion

channel (VDAC) and the adenine nucleotide translocase (ANT) to form the mitochondrial

permeability transition pore (MPTP). The MPTP is a non-selective channel that, when opened,

leads to the dissipation of the mitochondrial membrane potential and the release of pro-

apoptotic factors from the mitochondria. TSPO has also been shown to regulate the expression

of a number of different apoptosis-related genes, including Bcl-2 and Bax. 2 The role of

translocator protein (TSPO) in apoptosis: a novel therapeutic target The translocator protein

(TSPO) is an 18-kDa protein located on the outer mitochondrial membrane. It is involved in a

variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis.

TSPO is overexpressed in a number of different types of cancer, and it has been shown to play

a role in the regulation of apoptosis in these cells. For example, TSPO has been shown to

interact with the voltage-dependent anion channel (VDAC) and the adenine nucleotide

translocase (ANT) to form the mitochondrial permeability transition pore (MPTP). The MPTP is

a non-selective channel that, when opened, leads to the dissipation of the mitochondrial

membrane potential and the release of pro-apoptotic factors from the mitochondria. TSPO has

also been shown to regulate the expression of a number of different apoptosis-related genes,

including Bcl-2 and Bax. 2 The role of TSPO in cancer progression and chemoresistance -

PubMed The translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein

located in the outer mitochondrial membrane. TSPO is involved in several cellular functions,

including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The

expression of TSPO is altered in many human tumors, including brain, breast, and prostate

cancers. This review summarizes the current knowledge on the role of TSPO in cancer

progression and chemoresistance. The data suggest that TSPO may be a promising target for

cancer therapy. 2 The role of TSPO in cancer progression and chemoresistance The

translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein located in the

outer mitochondrial membrane. TSPO is involved in several cellular functions, including

cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The

expression of TSPO is altered in many human tumors, including brain, breast, and prostate
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cancers. This review summarizes the current knowledge on the role of TSPO in cancer

progression and chemoresistance. The data suggest that TSPO may be a promising target for

cancer therapy. --INVALID-LINK-- Notes and Protocols for Qyl-685 Efficacy Studies**

For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide a comprehensive guide for designing and executing preclinical

efficacy studies of Qyl-685, a novel compound with potential therapeutic applications. The

protocols outlined below are intended to serve as a foundational framework for assessing the

biological activity and therapeutic potential of Qyl-685 in relevant in vitro and in vivo models.

Based on available information, Qyl-685 is a pyranopyrazole derivative that acts as a potent

inducer of the mitochondrial permeability transition (MPT). This mechanism suggests a primary

therapeutic potential in oncology, where induction of apoptosis in cancer cells is a key

therapeutic strategy. The translocator protein (TSPO), an outer mitochondrial membrane

protein, is often implicated in the regulation of the MPT pore and apoptosis and is

overexpressed in many cancers. Therefore, the experimental designs proposed herein will

focus on oncology, particularly on cancers with known TSPO overexpression, such as

glioblastoma, lung, and breast cancer.

In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of Qyl-685 on the viability and

proliferation of cancer cell lines.

Protocol:

Cell Culture: Culture human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell

lines in their respective recommended media supplemented with 10% fetal bovine serum

and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow

them to adhere overnight.
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Treatment: Prepare a serial dilution of Qyl-685 (e.g., 0.01 µM to 100 µM) in culture medium.

Replace the existing medium with the Qyl-685 dilutions. Include a vehicle control (e.g.,

DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

Incubation: Incubate the plates for 24, 48, and 72 hours.

MTT Assay:

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of Qyl-685 that inhibits cell growth by 50%).

Data Presentation:

Cell Line Treatment Incubation Time (h) IC50 (µM)

U87 Qyl-685 24

48

72

A549 Qyl-685 24

48

72

MCF7 Qyl-685 24

48

72

Apoptosis Assays
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Objective: To confirm that Qyl-685 induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

Cell Treatment: Treat cells with Qyl-685 at its IC50 concentration for 24 and 48 hours.

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V

binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature

in the dark.

Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.

Data Presentation:

Cell Line Treatment Time (h)
% Early
Apoptosis

% Late
Apoptosis

% Necrosis

U87 Vehicle 24

Qyl-685

(IC50)
24

Vehicle 48

Qyl-685

(IC50)
48

Mitochondrial Membrane Potential (MMP) Assay
Objective: To investigate the effect of Qyl-685 on mitochondrial function, a key event in the

intrinsic apoptosis pathway.

Protocol:

Cell Treatment: Treat cells with Qyl-685 at its IC50 concentration for various time points

(e.g., 2, 4, 6, 12 hours).
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Staining: Use a fluorescent dye such as JC-1 or TMRE to stain the cells. In healthy cells with

high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1

remains as monomers and fluoresces green.

Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift

from red to green fluorescence indicates a loss of MMP.

Data Presentation:

Cell Line Treatment Time (h)
% Cells with
Depolarized
Mitochondria

U87 Vehicle 2

Qyl-685 (IC50) 2

Vehicle 4

Qyl-685 (IC50) 4

Vehicle 6

Qyl-685 (IC50) 6

Vehicle 12

Qyl-685 (IC50) 12

In Vivo Efficacy Studies
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Qyl-685 in a living organism.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87)

into the flank of each mouse.
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable

size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Administer Qyl-685 (at various doses) and a vehicle control to the

respective groups via an appropriate route (e.g., intraperitoneal, oral).

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Data Presentation:

Treatment
Group

Dose (mg/kg)
Mean Tumor
Volume (mm³)
at Day X

% Tumor
Growth
Inhibition

Mean Body
Weight (g)

Vehicle Control - -

Qyl-685 Low

Qyl-685 Medium

Qyl-685 High

Signaling Pathway and Workflow Diagrams

Qyl-685 TSPO
Binds to/Modulates Mitochondrial Permeability

Transition Pore (MPTP)
Induces Opening Loss of Mitochondrial

Membrane Potential Cytochrome c Release Caspase-9 Activation Caspase-3 Activation Apoptosis

Click to download full resolution via product page

Caption: Proposed mechanism of action for Qyl-685-induced apoptosis.
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Start: Cancer Cell Lines
(U87, A549, MCF7)

Cell Culture & Seeding

Qyl-685 Treatment
(Dose-Response)

Cell Viability Assay
(MTT)

Apoptosis Assay
(Annexin V/PI)

MMP Assay
(JC-1)

Data Analysis
(IC50, % Apoptosis, MMP Loss)

End: In Vitro Efficacy Profile

Click to download full resolution via product page

Caption: Workflow for in vitro efficacy assessment of Qyl-685.
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Start: Immunodeficient Mice

Subcutaneous Tumor
Cell Implantation

Tumor Growth Monitoring

Randomization into
Treatment Groups

Qyl-685 Administration

Tumor Volume & Body
Weight Measurement

Study Endpoint & 
Tumor Excision

Data & Histological Analysis

End: In Vivo Efficacy Data

Click to download full resolution via product page

Caption: Workflow for in vivo xenograft model efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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